Cas no 1261908-63-7 (2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid)

2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid structure
1261908-63-7 structure
商品名:2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid
CAS番号:1261908-63-7
MF:C15H10O4FCl
メガワット:308.689
MDL:MFCD18322204
CID:2762751
PubChem ID:53228034

2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid 化学的及び物理的性質

名前と識別子

    • 1261908-63-7
    • MFCD18322204
    • 2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95%
    • 2-CHLORO-5-(4-FLUORO-3-METHOXYCARBONYLPHENYL)BENZOIC ACID
    • DTXSID90691567
    • 4-Chloro-4'-fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
    • 2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid
    • MDL: MFCD18322204
    • インチ: InChI=1S/C15H10ClFO4/c1-21-15(20)11-7-9(3-5-13(11)17)8-2-4-12(16)10(6-8)14(18)19/h2-7H,1H3,(H,18,19)
    • InChIKey: RYIPHIUZAWRAIT-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 308.0251647Da
  • どういたいしつりょう: 308.0251647Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 403
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 63.6Ų

2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB329479-5 g
2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95%; .
1261908-63-7 95%
5g
€1159.00 2023-04-26
abcr
AB329479-5g
2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid, 95%; .
1261908-63-7 95%
5g
€1159.00 2024-06-08

2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid 関連文献

2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)benzoic acidに関する追加情報

Introduction to 2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)benzoic Acid (CAS No. 1261908-63-7)

2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 1261908-63-7, represents a promising candidate for further exploration in drug discovery and development. The molecular structure of this benzoic acid derivative features both chloro and fluoro substituents, which are known to enhance the bioactivity and selectivity of potential therapeutic agents.

The presence of a chloro group at the 2-position and a 4-fluoro-3-methoxycarbonylphenyl moiety at the 5-position introduces specific electronic and steric effects that can modulate the interactions of this compound with biological targets. These features make it an attractive scaffold for designing molecules with enhanced pharmacokinetic profiles and reduced side effects. Recent studies have highlighted the importance of such structural motifs in developing next-generation drugs that address unmet medical needs.

In the realm of medicinal chemistry, benzoic acid derivatives have long been recognized for their diverse biological activities. The combination of chloro and fluoro substituents in 2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid imparts unique properties that could make it effective against a range of therapeutic targets. For instance, the electron-withdrawing nature of the chloro group can enhance binding affinity, while the fluoro substituent can improve metabolic stability and reduce susceptibility to enzymatic degradation.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of such compounds with high accuracy. Molecular docking studies have suggested that 2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid may interact with enzymes and receptors involved in critical biological pathways. This has opened up new avenues for investigating its potential applications in treating various diseases, including cancer, inflammation, and infectious disorders.

The methoxycarbonyl group at the 3-position of the phenyl ring adds another layer of complexity to the molecular structure, influencing both its solubility and reactivity. This feature is particularly valuable in drug design, as it can be exploited to optimize pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). The combination of these structural elements makes 2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid a versatile building block for synthesizing novel pharmacophores.

Current research is focused on exploring the synthetic pathways for obtaining high-purity batches of this compound. Efficient synthetic strategies are essential for conducting thorough biological evaluations and advancing preclinical studies. Advances in green chemistry have also prompted investigations into sustainable methods for producing benzoic acid derivatives, ensuring environmental compatibility throughout the drug development process.

The pharmacological potential of 2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid is further underscored by its structural similarity to known active pharmaceutical ingredients (APIs). By leveraging existing knowledge about related compounds, researchers can accelerate the discovery process and identify new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are crucial for translating these findings into tangible medical benefits.

In conclusion, 2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid (CAS No. 1261908-63-7) represents a significant advancement in medicinal chemistry. Its unique structural features offer a rich foundation for developing innovative drugs with improved efficacy and safety profiles. As research continues to uncover new applications for this compound, it holds great promise for addressing some of the most pressing challenges in modern medicine.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:1261908-63-7)
A1121801
清らかである:99%
はかる:5g
価格 ($):687.0